2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide is a versatile chemical compound with a unique molecular structure. It is identified by the CAS number 173262-94-7 and has a molecular weight of 328.429 g/mol. This compound is known for its applications in various fields, including neurology research, pain and inflammation studies, and as a cyclooxygenase inhibitor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide typically involves the reaction of 2-amino-3-benzoylphenylacetic acid with propylthiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to achieve the required purity levels for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3-benzoylphenylacetic acid
- 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide
- 2-Amino-3-benzoyl-alpha-(ethylthio)benzeneacetamide
Uniqueness
2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide stands out due to its unique propylthio group, which imparts distinct chemical and biological properties. This structural feature enhances its effectiveness as a cyclooxygenase inhibitor and broadens its range of applications in research and industry .
Eigenschaften
Molekularformel |
C18H20N2O2S |
---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2-(2-amino-3-benzoylphenyl)-2-propylsulfanylacetamide |
InChI |
InChI=1S/C18H20N2O2S/c1-2-11-23-17(18(20)22)14-10-6-9-13(15(14)19)16(21)12-7-4-3-5-8-12/h3-10,17H,2,11,19H2,1H3,(H2,20,22) |
InChI-Schlüssel |
VJWHNCYXIOFFRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC(C1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.